4-Hydroxybenzotriazole
Overview
Description
4-Hydroxybenzotriazole is an organic compound that is a derivative of benzotriazole. It is a white crystalline powder and is often used in peptide synthesis to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . This compound is also known for its role in the synthesis of amides from carboxylic acids .
Mechanism of Action
Target of Action
4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is primarily used in peptide synthesis, where it acts on the amino group of protected amino acids . The primary targets of HOBt are these amino acids, and its role is to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis .
Mode of Action
HOBt operates by producing activated esters, which are used in peptide synthesis . The process involves the condensation of the amino group of protected amino acids with the activated ester . These esters are insoluble and react with amines at ambient temperature to give amides . HOBt is also used for the synthesis of amides from carboxylic acids aside from amino acids .
Biochemical Pathways
The biochemical pathways affected by HOBt primarily involve peptide synthesis . By producing activated esters, HOBt facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects include the successful synthesis of peptides, which play vital roles in various biological functions.
Pharmacokinetics
It’s known that this compound and 5-hydroxybenzotriazole have been detected in incubations of benzotriazole with the 10000 × g supernatant from rat liver homogenate
Result of Action
The primary result of HOBt’s action is the improved efficiency of peptide synthesis . By acting as a suppressor of racemization and a facilitator of amide bond formation, HOBt contributes to the successful creation of peptides . These peptides can then go on to perform various functions within biological systems.
Action Environment
The action of HOBt can be influenced by environmental factors. For instance, in aquatic environments, benzotriazoles, including HOBt, have been found to undergo photochemical reactions . The photochemical half-lives of benzotriazoles in these environments support their persistence, suggesting that environmental factors such as light exposure can influence the action and stability of HOBt .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzotriazole is known for its four major properties: excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . These properties make it a versatile compound in biochemical reactions. It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .
Molecular Mechanism
The molecular mechanism of this compound involves the production of activated esters. These esters are insoluble and react with amines at ambient temperature to give amides . This process is crucial in peptide synthesis, where this compound is used to suppress the racemization of single-enantiomer chiral molecules .
Temporal Effects in Laboratory Settings
It is known that anhydrous this compound is explosive , indicating that it may degrade over time under certain conditions.
Metabolic Pathways
This compound is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis . In this pathway, it helps convert phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) from the central carbon metabolism into 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) .
Transport and Distribution
Due to its explosive nature, it is no longer allowed to be transported by sea or air .
Preparation Methods
4-Hydroxybenzotriazole can be synthesized through various methods. One common synthetic route involves the reaction of benzotriazole with hydroxylamine . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Hydroxybenzotriazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions, particularly in the formation of amides from carboxylic acids.
Common reagents used in these reactions include DCC, DMF, and various amines . The major products formed from these reactions are often amides and other derivatives useful in peptide synthesis .
Scientific Research Applications
4-Hydroxybenzotriazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxybenzotriazole is unique compared to other similar compounds due to its specific role in peptide synthesis and its ability to suppress racemization . Similar compounds include:
Benzotriazole: The parent compound, used in various chemical reactions.
1-Hydroxybenzotriazole: Another derivative with similar applications.
N-Hydroxybenzotriazole: Used in similar contexts but with different reactivity profiles.
These compounds share some similarities but differ in their specific applications and reactivity, making this compound particularly valuable in peptide synthesis .
Properties
IUPAC Name |
2H-benzotriazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMSDXUXJISAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374722, DTXSID401020651 | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26725-51-9, 2387180-06-3 | |
Record name | 4-Hydroxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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